molecular formula C22H30O4 B1682228 Terameprocol CAS No. 24150-24-1

Terameprocol

Numéro de catalogue B1682228
Numéro CAS: 24150-24-1
Poids moléculaire: 358.5 g/mol
Clé InChI: ORQFDHFZSMXRLM-IYBDPMFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Terameprocol, also known as EM-1421, is a semi-synthetic tetra-methylated derivative of nordihydroguaiaretic acid (NDGA) and a transcriptional inhibitor with potential antiviral, antiangiogenic, and antineoplastic activities . It has been investigated for the treatment of Brain and Central Nervous System Tumors .


Synthesis Analysis

Terameprocol is a synthetic derivative of NDGA, a non-selective lipoxygenase inhibitor . It is synthesized from nordihydroguaiaretic acid (NDGA) through a process of tetra-methylation .


Molecular Structure Analysis

Terameprocol has a molecular formula of C22H30O4 and an average molecular weight of 358.47 g/mol . It belongs to the class of organic compounds known as dibenzylbutane lignans, which are lignan compounds containing a 2,3-dibenzylbutane moiety .


Chemical Reactions Analysis

Terameprocol inhibits Sp1 transcription factor binding at the HIV long terminal repeat promoter and at the α-ICP4 promoter, a gene essential for HSV replication, with IC50 values of 11 and 43.5 μM respectively .


Physical And Chemical Properties Analysis

Terameprocol is a white to off-white powder that is soluble in DMSO at a concentration greater than or equal to 10 mg/mL . It has an elemental analysis of C, 73.71; H, 8.44; O, 17.85 .

Applications De Recherche Scientifique

3. HIV and HSV Research

  • Results: Terameprocol was found to inhibit Sp1 transcription factor binding at the HIV long terminal repeat promoter and at the α-ICP4 promoter, with IC50 values of 11 and 43.5 μM respectively .

4. Non-Small Cell Lung Carcinoma

  • Results: The study suggested that Terameprocol could potentially induce radiosensitization in non-small cell lung carcinoma .

5. HIV and HSV Research

  • Results: Terameprocol was found to inhibit Sp1 transcription factor binding at the HIV long terminal repeat promoter and at the α-ICP4 promoter, with IC50 values of 11 and 43.5 μM respectively .

6. Non-Small Cell Lung Carcinoma

  • Results: The study suggested that Terameprocol could potentially induce radiosensitization in non-small cell lung carcinoma .

Safety And Hazards

Terameprocol is classified as having short-term (acute) aquatic hazard (Category 1), H400, and long-term (chronic) aquatic hazard (Category 1), H410 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Orientations Futures

Terameprocol has shown promise in clinical trials. A Phase I study defined the toxicity of Terameprocol, determined that enzyme-inducing antiseizure drugs (EIASDs) do not affect its pharmacokinetics, and identified 1700 mg/day as the dose for future studies . The long-term stability noted in some patients and the lack of associated myelosuppression suggest that Terameprocol could be safely combined with radiation and temozolomide in newly diagnosed high-grade gliomas . Another Phase I study of Terameprocol in patients with advanced leukemias showed that it can be safely administered to advanced leukemia patients, sufficient drug exposure was obtained, and clinical activity and biomarker modulation were observed . Currently, a Phase I clinical study of a new formulation of Terameprocol administered orally in soft gelatin capsules in patients with High Grade Glioma (Brain Cancer) is ongoing .

Propriétés

IUPAC Name

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQFDHFZSMXRLM-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terameprocol

CAS RN

24150-24-1
Record name Terameprocol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terameprocol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 24150-24-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAMEPROCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terameprocol
Reactant of Route 2
Terameprocol
Reactant of Route 3
Terameprocol
Reactant of Route 4
Terameprocol
Reactant of Route 5
Terameprocol
Reactant of Route 6
Reactant of Route 6
Terameprocol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.